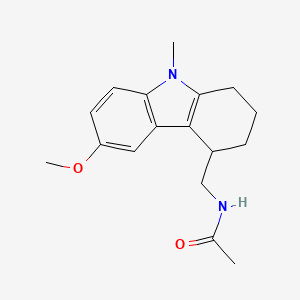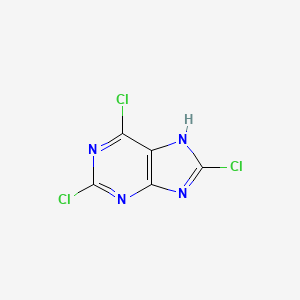
Acetato de beta-sitosterol
Descripción general
Descripción
El acetato de sitosteryl, también conocido como acetato de β-sitosterol, es un éster de esterol derivado del β-sitosterol. Es un compuesto natural que se encuentra en diversas fuentes vegetales, incluyendo frutas, verduras, nueces y semillas. El acetato de sitosteryl es conocido por sus posibles beneficios para la salud y se utiliza a menudo en suplementos dietéticos y productos farmacéuticos debido a sus propiedades antiinflamatorias, antioxidantes y reductoras del colesterol .
Aplicaciones Científicas De Investigación
El acetato de sitosteryl tiene una amplia gama de aplicaciones en la investigación científica, incluyendo:
Química: Se utiliza como precursor en la síntesis de otros derivados de esteroles y como estándar en química analítica para la identificación y cuantificación de esteroles.
Biología: Se estudia su papel en la estructura y función de la membrana celular, así como sus efectos en las vías de señalización celular.
Medicina: Se investiga su potencial efecto terapéutico, incluyendo propiedades antiinflamatorias, antioxidantes y reductoras del colesterol. También se estudia su posible papel en la prevención y el tratamiento del cáncer.
Industria: Se utiliza en la formulación de suplementos dietéticos, alimentos funcionales y cosméticos debido a sus beneficiosos efectos para la salud.
Mecanismo De Acción
El acetato de sitosteryl ejerce sus efectos a través de varios objetivos y vías moleculares:
Metabolismo del colesterol: Inhibe la absorción del colesterol en los intestinos, lo que lleva a una reducción de los niveles de colesterol en sangre.
Efectos antiinflamatorios: Modula las vías inflamatorias inhibiendo la producción de citoquinas y enzimas proinflamatorias.
Actividad antioxidante: Elimina los radicales libres y mejora la actividad de las enzimas antioxidantes, protegiendo las células del daño oxidativo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El acetato de sitosteryl se puede sintetizar mediante la acetilación del β-sitosterol. El proceso suele implicar la reacción de β-sitosterol con anhídrido acético en presencia de un catalizador como la piridina o el ácido sulfúrico. La reacción se lleva a cabo en condiciones de reflujo, y el producto se purifica mediante recristalización .
Métodos de producción industrial: En entornos industriales, el acetato de sitosteryl se produce extrayendo β-sitosterol de fuentes vegetales, seguido de su acetilación. El proceso de extracción implica la extracción con disolventes, donde los materiales vegetales se tratan con disolventes como el hexano o el etanol para aislar el β-sitosterol. El β-sitosterol aislado se somete entonces a acetilación utilizando anhídrido acético y un catalizador. El producto final se purifica mediante destilación o cromatografía .
Análisis De Reacciones Químicas
Tipos de reacciones: El acetato de sitosteryl experimenta varias reacciones químicas, incluyendo:
Oxidación: El acetato de sitosteryl se puede oxidar para formar sitosterol cetona utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: La reducción del acetato de sitosteryl puede producir sitosterol utilizando agentes reductores como el hidruro de aluminio y litio.
Reactivos y condiciones comunes:
Oxidación: Permanganato de potasio, trióxido de cromo y otros agentes oxidantes en condiciones ácidas o básicas.
Reducción: Hidruro de aluminio y litio, borohidruro de sodio y otros agentes reductores en condiciones anhidras.
Sustitución: Varios nucleófilos como la hidroxilamina, la hidrazina y las aminas en condiciones de suaves a moderadas.
Principales productos:
Oxidación: Sitosterol cetona.
Reducción: Sitosterol.
Sustitución: Derivados de sitosterol con diferentes grupos funcionales.
Comparación Con Compuestos Similares
El acetato de sitosteryl es similar a otros ésteres de esteroles, como:
Acetato de campesterilo: Otro éster de esterol con propiedades similares de reducción del colesterol y antiinflamatorias.
Acetato de estigmasterilo: Conocido por sus efectos antioxidantes y antiinflamatorios.
Acetato de ergosterilo: Se estudia su posible papel en la salud ósea y la función inmunitaria.
Singularidad: El acetato de sitosteryl es único debido a su alta abundancia en fuentes vegetales y sus beneficios para la salud bien documentados. Su capacidad para reducir los niveles de colesterol y sus propiedades antiinflamatorias y antioxidantes lo convierten en un compuesto valioso tanto en la investigación como en la industria.
Propiedades
IUPAC Name |
[17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H52O2/c1-8-23(20(2)3)10-9-21(4)27-13-14-28-26-12-11-24-19-25(33-22(5)32)15-17-30(24,6)29(26)16-18-31(27,28)7/h11,20-21,23,25-29H,8-10,12-19H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWOIPCULUXTNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H52O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | beta-Sitosterol acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030151 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
915-05-9 | |
| Record name | beta-Sitosterol acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030151 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
134 °C | |
| Record name | beta-Sitosterol acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030151 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: From which natural sources has β-sitosterol acetate been isolated?
A1: β-Sitosterol acetate has been found in various plant species. Research highlights its presence in the stem bark of Salix tetrasperma Roxb. (Salicaceae) [], the stems of Alyxia sinensis [], and the leaves of Manglietia glauca [].
Q2: What is the chemical structure and formula of β-sitosterol acetate?
A2: β-Sitosterol acetate is a sterol ester. While the provided abstracts don't explicitly state the molecular formula and weight, they confirm its identification through spectroscopic analyses including MS, 1D NMR (¹H and ¹³C), and 2D NMR (H-H COSY, HSQC, and HMBC) [, , ]. These techniques are standard for elucidating the structure of organic compounds.
Q3: What biological activities have been associated with β-sitosterol acetate?
A3: While β-sitosterol acetate itself wasn't specifically tested, the methanolic extract of Salix tetrasperma Roxb., from which β-sitosterol acetate was isolated, displayed significant anti-inflammatory activity in a rat hind paw oedema model []. This suggests that β-sitosterol acetate, along with other constituents, might contribute to this observed effect.
Q4: What analytical techniques are employed to identify and quantify β-sitosterol acetate in natural extracts?
A4: Gas chromatography-mass spectrometry (GC/MS) is a key technique used to identify and quantify β-sitosterol acetate in complex mixtures extracted from plants like Manglietia glauca leaves and Notopterygium incisum roots [, ]. This technique allows for separation of different compounds within the extract followed by their identification and quantification based on their mass spectral fingerprints.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,5-dimethoxyphenyl)-2-[[5-methyl-2-(2-methylphenyl)-4-oxazolyl]methylsulfonyl]acetamide](/img/structure/B1237912.png)
![1-[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-3,4-dioxo-1-cyclobutenyl]-4-piperidinecarboxylic acid ethyl ester](/img/structure/B1237914.png)
![N-[(2-methoxyphenyl)methyl]-1-(8-quinolinylsulfonyl)-4-piperidinecarboxamide](/img/structure/B1237915.png)
![N-(3,4-difluorophenyl)-2-[N-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-4-ethoxyanilino]acetamide](/img/structure/B1237916.png)






![N-[5-[3-[4-(3-aminopropylamino)butylamino]propanoylamino]pentyl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]butanediamide](/img/structure/B1237928.png)
![(8Z,22E)-17-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-3,15,16,18,20,21-hexahydroxy-6'-(2-hydroxybutyl)-5,5,15,19,21,30-hexamethylspiro[4,25,29-trioxatricyclo[24.3.1.03,7]triaconta-8,22-diene-28,2'-oxane]-24-one](/img/structure/B1237929.png)

